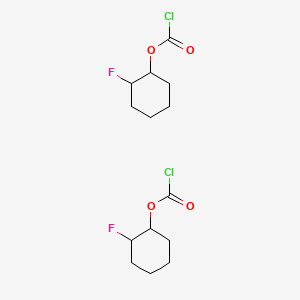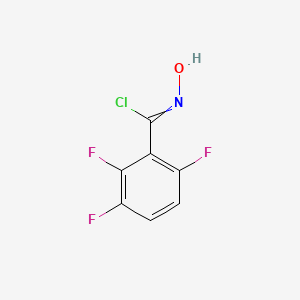
2,5-Dichloro-6-methoxy-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-6-methoxy-3-nitropyridine is a chemical compound with the molecular formula C6H4Cl2N2O3 It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-6-methoxy-3-nitropyridine typically involves the nitration of 2,5-dichloro-6-methoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-6-methoxy-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Derivatives with substituted amine or thiol groups.
Reduction: Amino derivatives.
Oxidation: Hydroxyl or carbonyl derivatives.
Scientific Research Applications
2,5-Dichloro-6-methoxy-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-6-methoxy-3-nitropyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
- 2,6-Dichloro-3-nitropyridine
- 2-Chloro-6-methoxy-3-nitropyridine
- 2,4-Dichloro-6-methoxy-1,3,5-triazine
Comparison: 2,5-Dichloro-6-methoxy-3-nitropyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C6H4Cl2N2O3 |
|---|---|
Molecular Weight |
223.01 g/mol |
IUPAC Name |
2,5-dichloro-6-methoxy-3-nitropyridine |
InChI |
InChI=1S/C6H4Cl2N2O3/c1-13-6-3(7)2-4(10(11)12)5(8)9-6/h2H,1H3 |
InChI Key |
OLDSFKBNZRCAQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)





